molecular formula C21H26Cl3NOS B15141776 Antifungal agent 22

Antifungal agent 22

Cat. No.: B15141776
M. Wt: 446.9 g/mol
InChI Key: ZARZBTBMGXXGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 22 involves the preparation of a vinyl sulfate compound. The synthetic route typically includes the reaction of a suitable precursor with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfate group. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted vinyl derivatives, which can have varying degrees of antifungal activity .

Scientific Research Applications

Antifungal agent 22 has a wide range of scientific research applications:

Mechanism of Action

Antifungal agent 22 exerts its effects by inhibiting key enzymes involved in fungal cell wall synthesis. It targets the enzyme glucan synthase, which is essential for the production of β-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antifungal agent 22 is unique due to its vinyl sulfate structure, which provides a different mechanism of action compared to azoles and polyenes. Its ability to inhibit glucan synthase makes it a valuable addition to the antifungal arsenal, especially in cases where resistance to other antifungals is an issue .

Properties

Molecular Formula

C21H26Cl3NOS

Molecular Weight

446.9 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-N-[2-(oxan-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride

InChI

InChI=1S/C21H25Cl2NOS.ClH/c22-18-3-1-15(13-19(18)23)16-2-4-20(17-8-12-26-21(16)17)24-9-5-14-6-10-25-11-7-14;/h1,3,8,12-14,16,20,24H,2,4-7,9-11H2;1H

InChI Key

ZARZBTBMGXXGGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1C3=CC(=C(C=C3)Cl)Cl)SC=C2)NCCC4CCOCC4.Cl

Origin of Product

United States

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